molecular formula C13H18ClNO3 B613083 H-D-Tyr(all)-ome hcl CAS No. 367517-26-8

H-D-Tyr(all)-ome hcl

Cat. No.: B613083
CAS No.: 367517-26-8
M. Wt: 235,29*36,46 g/mole
InChI Key: RNTKDRSTELCRPC-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Tyr(all)-ome hydrochloride is a derivative of tyrosine, an amino acid that plays a crucial role in various biochemical processes. This compound is often used in peptide synthesis and modification due to its unique properties, which include the presence of an allyl group and a hydrochloride salt form. The compound’s full name is N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-L-tyrosine allyl ester hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Tyr(all)-ome hydrochloride typically involves the following steps:

    Protection of the Tyrosine Hydroxyl Group: The hydroxyl group of tyrosine is protected using a suitable protecting group, such as tert-butyl.

    Formation of the Allyl Ester: The protected tyrosine is then reacted with allyl bromide in the presence of a base, such as potassium carbonate, to form the allyl ester.

    Deprotection: The protecting group is removed under acidic conditions to yield the free hydroxyl group.

    Formation of the Hydrochloride Salt: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of H-D-Tyr(all)-ome hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

    Purification: The product is purified using techniques such as crystallization, filtration, and chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

H-D-Tyr(all)-ome hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group of tyrosine can be oxidized to form quinones.

    Reduction: The allyl group can be reduced to form the corresponding alkane.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated alkane derivatives.

    Substitution: Various substituted tyrosine derivatives.

Scientific Research Applications

H-D-Tyr(all)-ome hydrochloride has numerous applications in scientific research:

    Chemistry: Used in peptide synthesis and modification, as well as in the study of tyrosine’s chemical reactivity.

    Biology: Employed in the investigation of protein-protein and protein-ligand interactions.

    Medicine: Utilized in drug development and optimization, particularly in the design of peptide-based therapeutics.

    Industry: Applied in the production of bioactive peptides and other biotechnological products.

Comparison with Similar Compounds

Similar Compounds

    H-D-Tyr(tBu)-allyl ester hydrochloride: Similar structure but with a tert-butyl protecting group.

    H-D-Tyr-NH2 hydrochloride: Lacks the allyl ester group but has an amide group instead.

    H-D-Phe-Tyr-Tyr-D-Trp-Lys-Thr-Phe-Thr-NH2: A peptide with multiple tyrosine residues.

Uniqueness

H-D-Tyr(all)-ome hydrochloride is unique due to its allyl ester group, which provides distinct reactivity and functionalization options compared to other tyrosine derivatives. This makes it particularly valuable in peptide synthesis and modification.

Properties

IUPAC Name

methyl (2R)-2-amino-3-(4-prop-2-enoxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2;/h3-7,12H,1,8-9,14H2,2H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTKDRSTELCRPC-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)OCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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